5-O-beta-D-Mycaminosyltylactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81661-90-7 |
|---|---|
Molecular Formula |
C31H53NO8 |
Molecular Weight |
567.8 g/mol |
IUPAC Name |
(4R,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7,16-diethyl-4-hydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C31H53NO8/c1-10-22-15-18(4)23(33)13-12-17(3)14-19(5)25(11-2)39-26(35)16-24(34)20(6)30(22)40-31-29(37)27(32(8)9)28(36)21(7)38-31/h12-14,18-22,24-25,27-31,34,36-37H,10-11,15-16H2,1-9H3/b13-12+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28-,29-,30-,31+/m1/s1 |
InChI Key |
BMKVJAXXBOWJEE-BPFVPZITSA-N |
SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C |
Isomeric SMILES |
CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)C)O)CC)C)/C)C |
Canonical SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C |
Synonyms |
5-MCPT 5-O-mycaminosylprotylonolide |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of 5 O Beta D Mycaminosyltylactone
Producer Organisms and Genetic Determinants
The biosynthesis of tylosin (B1662201) and its intermediates is a hallmark of certain soil-dwelling bacteria, with Streptomyces fradiae being the most extensively characterized producer. nih.govjmb.or.kr The genetic blueprint for this intricate process is encoded within a large biosynthetic gene cluster, a common feature for the production of secondary metabolites in actinomycetes. nih.govresearchgate.net
Streptomyces fradiae as a Model System
Streptomyces fradiae, a Gram-positive bacterium, serves as the canonical organism for studying tylosin biosynthesis. nih.govnih.gov Its genome harbors the entire suite of genes necessary for the assembly of the polyketide backbone, the synthesis of the deoxysugars, and their subsequent attachment to form the final antibiotic. The study of S. fradiae has been instrumental in elucidating the functions of the individual genes and enzymes involved in this pathway.
Identification and Characterization of Biosynthetic Gene Clusters (e.g., tylMII, tylM3)
The genes responsible for tylosin production in S. fradiae are organized into a large cluster, often referred to as the tyl gene cluster. nih.gov Within this cluster, specific genes govern distinct steps of the biosynthesis. For the formation of 5-O-beta-D-mycaminosyltylactone, the genes tylMII and tylM3 are of paramount importance. nih.govuniprot.org The tylMII gene encodes the glycosyltransferase responsible for attaching the mycaminose (B1220238) sugar to the tylactone (B1246279) core, while the tylM3 gene product acts as an accessory protein that enhances this enzymatic activity. nih.govuniprot.orgnih.gov
| Gene | Encoded Protein | Function in this compound Biosynthesis |
| tylMII | Tylactone Mycaminosyltransferase (TylM2) | Catalyzes the transfer of mycaminose to the 5-hydroxyl group of tylactone. nih.govuniprot.org |
| tylM3 | Accessory Protein (TylM3) | Modulates and enhances the activity of TylM2. nih.govuniprot.org |
Enzymatic Glycosylation of Tylactone
The attachment of the deoxysugar mycaminose to the 16-membered macrolide ring of tylactone is a critical step in the biosynthesis of tylosin, leading to the formation of this compound. This reaction is a prime example of glycosylation, a common post-polyketide synthase modification in the biosynthesis of natural products. researchgate.net
Tylactone Mycaminosyltransferase (TylM2) Activity and Specificity (EC: 2.4.1.316)
The enzyme responsible for this specific glycosylation event is Tylactone Mycaminosyltransferase, also known as TylM2, which is encoded by the tylMII gene. nih.govuniprot.org This enzyme belongs to the glycosyltransferase family and exhibits a high degree of specificity for its substrates. uniprot.org It catalyzes the formation of a glycosidic bond between the C-5 hydroxyl group of the tylactone ring and the C-1' position of the mycaminose sugar. nih.govuniprot.org The enzymatic reaction catalyzed by TylM2 is as follows:
Tylactone + dTDP-alpha-D-mycaminose → this compound + dTDP
Role of dTDP-alpha-D-Mycaminose as Glycosyl Donor
For the glycosylation reaction to occur, the mycaminose sugar must first be activated. This is achieved by its attachment to a nucleotide diphosphate (B83284), specifically deoxythymidine diphosphate (dTDP), to form dTDP-alpha-D-mycaminose. uniprot.orgnih.gov This activated sugar nucleotide serves as the glycosyl donor, providing the necessary energy and stereochemical configuration for the transferase reaction catalyzed by TylM2. nih.govuniprot.org The biosynthesis of dTDP-D-mycaminose itself is a multi-step enzymatic process. nih.gov
Accessory Protein Modulation of Enzymatic Activity (e.g., TylM3)
Interestingly, the activity of the glycosyltransferase TylM2 is significantly influenced by another protein, TylM3, encoded by the adjacent tylM3 gene. nih.govuniprot.org While TylM3 itself does not possess any catalytic activity, it acts as an accessory or "helper" protein. The presence of TylM3 has been shown to substantially enhance the efficiency of the glycosylation reaction catalyzed by TylM2. uniprot.org This protein-protein interaction highlights a sophisticated regulatory mechanism within the tylosin biosynthetic pathway, ensuring the timely and efficient production of this compound. nih.gov
Upstream Biosynthesis of Mycaminose Sugar Moiety
The mycaminose sugar is an essential component of tylosin, and its synthesis is a prerequisite for the formation of this compound. This process begins with a common sugar nucleotide and proceeds through a dedicated enzymatic pathway.
The biosynthesis of D-mycaminose, a deoxysugar, originates from the primary metabolite TDP-D-glucose. The pathway is encoded by a set of genes within the tylosin biosynthetic gene cluster in S. fradiae. nih.govnih.gov Initial proposals for this pathway were revised after the discovery of a previously unassigned open reading frame (ORF), tyl1a, which proved to be essential. nih.gov The established pathway involves a series of enzymatic modifications to the glucose scaffold to yield TDP-D-mycaminose. This activated sugar is then transferred to the tylactone aglycone by a specific glycosyltransferase. nih.gov The successful reconstitution of the entire mycaminose pathway in a heterologous host has confirmed the functions of the involved genes. nih.govnih.gov
Several key enzymes are responsible for converting TDP-D-glucose into TDP-D-mycaminose. A crucial enzyme in this pathway is Tyl1a , which functions as a TDP-4-keto-6-deoxy-D-glucose 3,4-isomerase. nih.govnih.gov This enzyme catalyzes a critical isomerization step. Other important enzymes in this pathway include TylB , which is responsible for the formation of TDP-3-amino-3,6-dideoxy-D-glucose from its corresponding keto sugar intermediate. nih.gov Following this, the enzyme TylM1 , an N,N-dimethyltransferase, carries out the dimethylation of the amino group to produce TDP-D-mycaminose. nih.govresearchgate.net The final step in the formation of this compound is catalyzed by the glycosyltransferase TylM2 , which attaches the newly synthesized mycaminose sugar to the C-5 hydroxyl group of the tylactone ring. nih.gov
Table 1: Key Enzymes in Mycaminose Biosynthesis
| Enzyme | Gene | Function |
|---|---|---|
| Tyl1a | tyl1a | TDP-4-keto-6-deoxy-D-glucose 3,4-isomerase |
| TylB | tylB | Catalyzes the formation of TDP-3-amino-3,6-dideoxy-D-glucose |
| TylM1 | tylM1 | N,N-dimethyltransferase |
Downstream Metabolic Transformations of this compound
Once formed, this compound serves as a substrate for a series of oxidative modifications on the macrolactone ring. These reactions are vital for the maturation of the molecule into the final tylosin antibiotic.
A key downstream transformation of this compound is the oxidation of the methyl group at the C-20 position of the lactone ring. nih.gov This process occurs in a stepwise manner. The C-20 methyl group is first hydroxylated to a hydroxymethyl group. nih.gov This intermediate is then further oxidized (dehydrogenated) to a formyl group, resulting in the formation of 20-oxo-5-O-beta-mycaminosyltylactone (also known as 23-Deoxy-5-O-beta-mycaminosyltylonolide). nih.govnih.gov These oxidative steps are part of a preferred pathway in tylosin biosynthesis and are essential for producing the final bioactive compound. nih.gov Studies using cell-free extracts from S. fradiae have demonstrated the enzymatic nature of these conversions.
The oxidative modifications of the tylactone ring are catalyzed by cytochrome P450 (P450) monooxygenases. researchgate.net These enzymes are heme-containing proteins that play a crucial role in the biosynthesis of many secondary metabolites by catalyzing regio- and stereospecific oxidations. researchgate.netnih.gov Within the tylosin biosynthetic gene cluster, two specific P450 hydroxylases, TylI and TylHI , are responsible for these modifications. researchgate.net Specifically, TylI is the cytochrome P450 enzyme that modifies the C-20 position of the aglycone. researchgate.net The gene encoding this P450 is also referred to as tylH1. nih.govmicrobiologyresearch.org The activity of these oxidative enzymes is, in turn, controlled by pathway-specific regulatory proteins, such as TylR, which underscores the complex regulation of tylosin biosynthesis. researchgate.net
Table 2: Downstream Modification of this compound
| Precursor | Enzyme | Product |
|---|---|---|
| This compound | TylI (Cytochrome P450) | 20-hydroxy-5-O-beta-D-mycaminosyltylactone |
Biological Roles and Research on Bioactivity of 5 O Beta D Mycaminosyltylactone and Its Derivatives
Functional Significance as an Intermediate in Active Natural Product Synthesis
5-O-beta-D-mycaminosyltylactone is a key intermediate in the synthesis of various macrolide antibiotics. Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are of significant interest in human medicine for their ability to inhibit protein synthesis in bacteria. nih.gov
The strategic importance of this compound lies in its utility as a building block for creating novel antibiotic derivatives. nih.gov For instance, it is a precursor in the semi-synthesis of tylosin (B1662201) derivatives, a 16-membered macrolide antibiotic primarily used in veterinary medicine. nih.govelsevierpure.com Tylosin is effective against Gram-positive bacteria and a limited range of Gram-negative bacteria. nih.govelsevierpure.com By chemically modifying this compound, researchers can generate a variety of tylosin-related compounds with potentially enhanced antimicrobial properties. nih.govelsevierpure.com
Furthermore, this compound is integral to the biosynthesis of carbomycin (B1668359), another 16-membered macrolide antibiotic. nih.gov The biosynthetic pathway of carbomycin in Streptomyces halstedii involves the attachment of sugars, including mycaminose (B1220238), to the lactone ring. wikipedia.org The study of genes involved in this process, such as those responsible for acylating the mycarose (B1676882) sugar, provides insights into creating hybrid antibiotics. For example, introducing a carbomycin biosynthetic gene from Streptomyces thermotolerans into Streptomyces ambofaciens, the producer of spiramycin (B21755), resulted in the production of a hybrid antibiotic, isovaleryl-spiramycin. nih.gov This highlights the potential of using intermediates like this compound in combinatorial biosynthesis to generate novel and potent antibiotics.
Investigation of In Vitro Antimicrobial Activities of Derivatives
The modification of this compound has led to the development of derivatives with significant antimicrobial activity. These investigations are crucial for expanding the spectrum of activity and overcoming antibiotic resistance.
Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of this compound have demonstrated a broad range of activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a large series of C-23 modified derivatives, where the hydroxyl group was replaced by various substituents, showed excellent in vitro activity against numerous aerobic and anaerobic bacteria. nih.gov
Specifically, certain tylosin-related derivatives have shown an expanded antibacterial impact. For example, compounds 2f and 2k, which are 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylactone and 20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylactone respectively, not only retained or increased activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus uberis but also showed activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.govelsevierpure.com This is a significant improvement as the parent compound, tylosin, has limited activity against Gram-negative bacteria. nih.govelsevierpure.com
Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives
| Compound | Organism | Type | Activity |
| 2f | Staphylococcus aureus | Gram-Positive | Increased activity compared to tylosin |
| 2f | Streptococcus uberis | Gram-Positive | Increased activity compared to tylosin |
| 2f | Escherichia coli | Gram-Negative | Expanded activity |
| 2f | Klebsiella pneumoniae | Gram-Negative | Expanded activity |
| 2k | Staphylococcus aureus | Gram-Positive | Retained activity compared to tylosin |
| 2k | Streptococcus uberis | Gram-Positive | Retained activity compared to tylosin |
| 2k | Escherichia coli | Gram-Negative | Expanded activity |
| 2k | Klebsiella pneumoniae | Gram-Negative | Expanded activity |
Structure-Activity Relationship Studies (SAR) in Derivative Design
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent derivatives. For derivatives of this compound, several key structural features have been identified as crucial for their antimicrobial activity. researchmap.jp
Research has shown that modifications at the C-23 position of 5-O-mycaminosyltylonolide, such as replacing the hydroxyl group with halo, aryl ether or thioether, azido, amino, or dialkylamino groups, can lead to derivatives with excellent in vitro antibacterial activity. nih.gov
Further studies on tylosin derivatives have highlighted several important SAR points:
The 3-quinoline moiety plays a critical role in the antibacterial activity against both Gram-positive and Gram-negative bacteria. researchmap.jp
The anti-triazole configuration is generally more effective than the syn-configuration. researchmap.jp
N-Me or N-Bn substitutions are more suitable than N-H substitutions. researchmap.jp
The removal of mycinose can lead to increased activity. researchmap.jp
These findings provide a roadmap for the rational design of new macrolide antibiotics with improved efficacy and a broader spectrum of action. researchmap.jp
Metabolomic Profiling and Biomarker Identification in Biological Systems
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool to understand the physiological state and response to various stimuli. This compound and related compounds can be detected and play a role in these complex biological systems.
Detection in Complex Biological Matrices (e.g., Sturgeon Metabolome)
Metabolomic techniques can be applied to diverse biological systems, including aquatic organisms like sturgeon, to assess their physiological responses to environmental changes and to improve aquaculture practices. nih.gov While direct detection of this compound in the sturgeon metabolome is not explicitly detailed in the provided context, metabolomics studies in sturgeon have identified various metabolites that are crucial for their health, such as amino acids, lipids, and nucleotides. nih.gov These studies help in identifying biomarkers for disease and in understanding the impact of environmental stressors. nih.gov The detection of exogenous compounds or their metabolites in such complex matrices is a key application of metabolomics, providing insights into exposure and biological effects.
Role in Metabolic Dysregulation Studies
Metabolic dysregulation, a hallmark of many diseases, involves alterations in the levels of various metabolites. nih.govmdpi.com Metabolomic profiling allows for the identification of these changes and the associated metabolic pathways. nih.gov For instance, studies in humans have linked alterations in amino acid and nucleotide metabolism to cardiometabolic risk. nih.gov
In the context of antimicrobial research, understanding the metabolic impact of compounds like this compound derivatives on both the target pathogen and the host is crucial. While the specific role of this compound in metabolic dysregulation studies is not extensively documented in the provided search results, the general principle of using metabolomics to uncover the mechanisms of action and potential off-target effects of drugs is well-established. By analyzing the metabolic fingerprint of a biological system after exposure to a compound, researchers can identify perturbed pathways, which can serve as biomarkers of drug effect or toxicity. nih.gov
Advanced Analytical Methodologies for the Study of 5 O Beta D Mycaminosyltylactone
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation and purification of individual components from a mixture. For a compound like 5-O-beta-D-mycaminosyltylactone, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized, each with its specific considerations.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the most extensively used analytical procedure for the analysis of macrolide antibiotics, including this compound. core.ac.ukakjournals.com This technique offers high resolution and sensitivity for the separation and quantification of these compounds in various matrices. researchgate.netbjpharm.org.uk
Several HPLC methods have been developed for the analysis of macrolides. nih.govcapes.gov.br A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for the simultaneous determination of erythromycin (B1671065), clarithromycin, and azithromycin (B1666446) utilizes a Shodex Asahipak HPLC column with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer (pH 11 ± 0.05) in a 60:40 (v/v) ratio, with UV detection at 210 nm. akjournals.com Another method for erythromycin, azithromycin, and spiramycin (B21755) employs an ODB RP18 stationary phase with an isocratic eluent composed of acetonitrile, 2-methyl-2-propanol, and a hydrogenphosphate buffer (pH 6.5) with 1.5% triethylamine. researchgate.net
The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. Common stationary phases include C18 and base-deactivated octadecyl columns. researchgate.netnih.gov Mobile phases often consist of a mixture of an organic solvent (e.g., acetonitrile, methanol) and a buffer solution to control the pH, which can significantly influence the retention and peak shape of the analytes. researchgate.net UV detection is frequently used, typically at wavelengths around 210-215 nm, although fluorescence detection can be employed after derivatization to enhance sensitivity. researchgate.netnih.govuu.nlsigmaaldrich.com
Table 1: Example HPLC Parameters for Macrolide Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Analytes | Erythromycin, Clarithromycin, Azithromycin | Erythromycin, Azithromycin, Spiramycin |
| Column | Shodex Asahipak | ODB RP18 |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 11) (60:40 v/v) | Acetonitrile:2-methyl-2-propanol:Phosphate Buffer (pH 6.5) with 1.5% Triethylamine |
| Detection | UV at 210 nm | UV at 210 nm |
| Reference | akjournals.com | researchgate.net |
Gas Chromatography (GC) Considerations for Derivatization
Gas chromatography (GC) is another powerful separation technique, but its application to macrolide antibiotics like this compound is limited by their low volatility and thermal instability. nih.gov Direct analysis of these compounds by GC is often not feasible. Therefore, derivatization is a necessary step to convert the non-volatile macrolides into more volatile and thermally stable derivatives suitable for GC analysis. jfda-online.com
Trimethylsilyl (TMS) derivatization is a common technique used for this purpose. jfda-online.com This process involves reacting the hydroxyl groups of the macrolide with a silylating agent to form TMS ethers, which are more volatile and less polar. However, the complex structure of macrolides can lead to the formation of multiple derivatives, potentially complicating the analysis.
While GC-MS methods have been developed for some applications, such as the determination of N-nitrosodimethylamine (NDMA) in macrolide drug substances, these methods often focus on specific, smaller analytes rather than the intact macrolide. nih.gov For the comprehensive analysis of this compound, HPLC remains the more direct and widely used chromatographic technique.
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing detailed information about its molecular weight and structure. When coupled with a separation technique like liquid chromatography (LC), it becomes a highly sensitive and specific method for both identification and quantification.
LC-MS and LC-MS/MS for Compound Identification and Analysis
The combination of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of macrolide antibiotics. researchgate.netacs.org LC-MS provides the molecular weight of the compound, while LC-MS/MS allows for further structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.comrestek.com
In LC-MS analysis of macrolides, electrospray ionization (ESI) is a commonly used ionization technique, typically in the positive ion mode. researchgate.netacs.org This is because the basic nature of the dimethylamino group in the mycaminose (B1220238) sugar of this compound makes it amenable to protonation. ebi.ac.uk The resulting protonated molecules, [M+H]+, can then be detected by the mass spectrometer.
LC-MS/MS is particularly valuable for the identification and quantification of macrolides in complex matrices. By selecting specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) experiment, high selectivity and sensitivity can be achieved. acs.orgrestek.com This approach is widely used for the determination of macrolide residues in food products and for pharmacokinetic studies. acs.org The fragmentation patterns observed in the MS/MS spectra can also provide valuable information for the structural confirmation of the analyte. mdpi.com
Table 2: Example LC-MS/MS Parameters for Macrolide Analysis
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Typical Precursor Ion | [M+H]+ |
| Typical Fragment Ions | Related to the loss of the sugar moiety and cleavages within the macrolactone ring |
| Reference | acs.orgmdpi.comrestek.com |
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govnih.gov This is a powerful tool for the identification of unknown compounds and for confirming the identity of known compounds like this compound. nih.gov
The high mass accuracy of HRMS, typically in the low ppm range, allows for the confident differentiation between compounds with very similar nominal masses. nih.gov This is particularly useful in the analysis of complex mixtures where isobaric interferences may be present. When coupled with LC, HRMS can provide both retention time and accurate mass data, further increasing the confidence in compound identification. nih.gov
HRMS is also valuable for structural elucidation through the analysis of fragmentation patterns. umn.edunih.gov The accurate mass measurement of fragment ions can help to determine their elemental composition, providing crucial clues about the structure of the original molecule. umn.edu This information, combined with knowledge of macrolide fragmentation pathways, can be used to piece together the structure of the compound. nih.gov
Principles of Analytical Method Development and Validation
The development and validation of analytical methods for the analysis of this compound are essential to ensure the reliability and accuracy of the results. r-biopharm.comresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. r-biopharm.comugm.ac.id
Key parameters that are evaluated during method validation include: tandfonline.comirb.hrnih.gov
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. akjournals.com
Accuracy: The closeness of the measured value to the true value. tandfonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). tandfonline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov
For regulatory purposes, method validation is often performed according to guidelines established by organizations such as the International Council for Harmonisation (ICH) or specific regulatory bodies like the European Commission. akjournals.comresearchgate.netugm.ac.idnih.gov
Quality by Design (QbD) in Analytical Methodologies
The pharmaceutical industry has increasingly adopted the Quality by Design (QbD) framework to ensure product quality through a systematic and science-based approach. nih.govnih.gov This paradigm, known as Analytical Quality by Design (AQbD) when applied to analytical methods, moves away from the traditional "quality by testing" approach towards a proactive strategy of building quality into the method from the outset. pharmaffiliates.comresearchgate.net The core principle of AQbD is to develop a thorough understanding of the analytical method and to identify and control the sources of variability that can impact the quality of the analytical data. nih.gov
The AQbD process for the analysis of this compound would commence with the definition of the Analytical Target Profile (ATP). The ATP outlines the performance requirements of the method, such as the desired accuracy, precision, and sensitivity needed for its intended purpose, for instance, the quantification of the main component and its impurities in a fermentation broth.
Following the definition of the ATP, a critical step in AQbD is risk assessment. This involves identifying potential variables within the analytical procedure that could affect the final result. For the analysis of this compound by High-Performance Liquid Chromatography (HPLC), these variables could include the pH of the mobile phase, the column temperature, the gradient slope, and the flow rate.
Design of Experiments (DoE) is then employed as a powerful statistical tool to systematically investigate the effects of these variables on the analytical method's performance. researchgate.net Through DoE, it is possible to identify the Critical Method Attributes (CMAs), which are the parameters that have a significant impact on the method's outcomes. The knowledge gained from these experiments is used to establish a Method Operable Design Region (MODR), which is a multidimensional space of experimental conditions within which the method is proven to be robust and reliable.
The final stage of the AQbD process involves defining a control strategy to ensure that the method consistently operates within the MODR during routine use. This includes setting appropriate system suitability criteria and implementing procedures for monitoring the method's performance over time.
Performance Requirement Definitions for Robust Analysis
For the robust analysis of this compound, clear and specific performance requirements must be established. These requirements are guided by the intended use of the analytical method and are essential for ensuring that the generated data is reliable and fit for purpose. Key performance characteristics that need to be defined and validated include specificity, linearity, range, accuracy, precision, and robustness.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components from the fermentation broth. For this compound, this would involve demonstrating that the analytical signal is not affected by structurally related impurities, which are common in macrolide fermentations.
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations.
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of this compound or by spiking a blank matrix with a known amount of the analyte.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be tested by intentionally varying parameters such as the mobile phase composition, pH, column temperature, and flow rate.
A summary of typical performance requirements for a robust HPLC analysis of a macrolide antibiotic is presented in Table 1.
Table 1: Example Performance Requirement Definitions for Robust HPLC Analysis of a Macrolide Antibiotic
| Performance Characteristic | Acceptance Criteria |
|---|---|
| Specificity | The peak for the analyte should be free of interference from impurities and matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | To be defined based on the expected concentration of the analyte in the samples. |
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | No significant impact on the results when method parameters are slightly varied. |
Specialized Sample Preparation and Detection Approaches
The analysis of this compound from complex matrices such as fermentation broths and biological samples presents significant challenges that necessitate specialized sample preparation and detection techniques.
Fermentation broths are complex mixtures containing not only the target analyte but also a wide range of other components, including residual media components, metabolites, and other related and unrelated compounds produced by the microorganism. Similarly, biological samples such as plasma or tissue homogenates contain proteins, lipids, and other endogenous substances that can interfere with the analysis. Therefore, an effective sample preparation procedure is crucial to remove these interferences and to concentrate the analyte to a level suitable for detection.
Commonly used extraction techniques for macrolide antibiotics from such complex matrices include:
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. For macrolides, which are generally basic compounds, the pH of the aqueous phase can be adjusted to facilitate their extraction into an organic solvent.
Solid-Phase Extraction (SPE): SPE is a widely used and versatile technique for the purification and concentration of analytes from liquid samples. For macrolide antibiotics, reversed-phase SPE cartridges (e.g., C18) are frequently employed. The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery and purity.
The choice of extraction technique will depend on the specific characteristics of the analyte and the matrix. A comparison of these two common techniques is provided in Table 2.
Table 2: Comparison of Common Extraction Techniques for Macrolides
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid and a liquid phase |
| Selectivity | Generally lower | Can be highly selective with appropriate sorbent and solvent selection |
| Solvent Consumption | High | Low |
| Automation | Difficult to automate | Easily automated |
| Sample Throughput | Low | High |
The analysis of this compound can be challenging due to its specific physicochemical properties, which are common to many macrolide antibiotics. These challenges and potential analytical strategies are outlined below.
Polarity: Macrolides are relatively polar compounds, which can lead to poor retention on traditional reversed-phase HPLC columns. Strategies to overcome this include the use of polar-embedded or polar-endcapped stationary phases, or the application of Hydrophilic Interaction Liquid Chromatography (HILIC).
Lack of a Strong Chromophore: Many macrolides, including tylosin (B1662201) and its derivatives, lack a strong UV-absorbing chromophore, which can result in low sensitivity when using UV detection. To address this, several approaches can be employed:
Derivatization: Introducing a UV-absorbing or fluorescent tag to the molecule through a chemical reaction can significantly enhance detection sensitivity.
Mass Spectrometry (MS) Detection: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of macrolides. Tandem mass spectrometry (MS/MS) can further enhance selectivity and provide structural information for impurity identification.
Presence of Multiple Related Impurities: Fermentation processes often produce a number of structurally related impurities. nih.gov The separation and quantification of these impurities are critical for controlling the quality of the final product. High-resolution HPLC methods, often employing long columns, shallow gradients, and optimized mobile phases, are required to achieve the necessary separation. The use of two-dimensional liquid chromatography (2D-LC) can also be a powerful tool for resolving complex mixtures of related compounds.
Table 3: Analytical Strategies for Challenging Characteristics of Macrolide Analysis
| Challenge | Analytical Strategy |
|---|---|
| High Polarity | Use of polar-modified reversed-phase columns or HILIC. |
| Weak UV Chromophore | Derivatization to introduce a chromophore or fluorophore; use of mass spectrometric detection (LC-MS). |
| Complex Impurity Profile | High-resolution HPLC with optimized selectivity; two-dimensional liquid chromatography (2D-LC). |
Future Perspectives in 5 O Beta D Mycaminosyltylactone Research
Metabolic Engineering for Enhanced Production and Diversification
Metabolic engineering is a pivotal strategy for developing microbial cell factories that can efficiently produce biofuels, chemicals, and natural products, thereby facilitating a shift from fossil-fuel-dependent processes to more sustainable, bio-based ones. nih.gov Significant advancements in the economical bioproduction of chemicals have been achieved by enhancing the physiological properties of microbial cells through metabolic engineering. nih.gov
Future research will likely focus on applying these principles to the production of 5-O-beta-D-mycaminosyltylactone. This involves the use of synthetic biology tools to engineer microbial cell factories for sustainable feedstock utilization and the production of a variety of chemicals. nih.gov The development of innovative techniques is crucial to accelerate the classic design-build-test-learn (DBTL) cycle in metabolic engineering, making the performance of microbial cell factories more cost-effective. nih.gov
A key aspect of this will be the use of high-throughput screening to improve the physiological properties of these cell factories. nih.gov Pooled CRISPR technology is emerging as a powerful tool for generating genetic diversity, which can then be screened for desired phenotypes such as increased production of this compound. nih.gov
Rational Design of Novel Macrolide Antibiotics based on Core Structure
The rise of antibiotic resistance is a significant threat to global health. nih.gov This has spurred the development of new antibacterial agents that can keep pace with the evolutionary adaptations of pathogens. nih.gov Macrolides, a major class of antibiotics, work by inhibiting the bacterial ribosome. nih.gov The rational design of new macrolide antibiotics often relies on semi-synthesis or, more recently, total synthesis. nih.gov
Computational approaches are essential tools in this process, enabling rapid and early strategic decisions in drug development. nih.gov A rational design approach can be used to screen acylide antibiotics based on computational predictions of their solubility, membrane permeability, and binding affinity to the ribosome. nih.gov Molecular dynamics simulations can be used to study macrolides in wild-type and mutated E. coli ribosomes, providing insights into the causes of resistance. nih.gov These simulations can also be used to examine macrolide derivatives with modified moieties, helping to explain their distinct activities and propose modifications to enhance their potency. nih.gov
The core structure of this compound provides a promising starting point for the rational design of novel macrolide antibiotics. By applying these computational and molecular modeling techniques, researchers can develop new derivatives that are more effective against resistant pathogens.
Advanced Characterization Techniques and Structural Biology
Advanced characterization techniques are crucial for understanding the structure and function of complex molecules like this compound. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the three-dimensional structure of the molecule, which is essential for understanding its interactions with its target, the bacterial ribosome.
Structural biology plays a key role in the rational design of new antibiotics. By understanding the structural basis of macrolide binding to the ribosome, researchers can design new derivatives that have improved binding affinity and are less susceptible to resistance mechanisms. For example, some derivatives of erythromycin (B1671065) have been shown to bind to MLS-resistant ribosomes, inhibiting protein synthesis and cell growth. nih.gov These derivatives have a unique interaction with the ribosome, causing a novel allosteric perturbation of its function. nih.gov
Future research will likely involve the use of even more advanced techniques, such as cryo-electron microscopy (cryo-EM), to study the structure of this compound and its derivatives in complex with the ribosome. This will provide unprecedented insights into the mechanism of action of these antibiotics and will facilitate the design of new drugs that can overcome resistance.
Systems Biology Approaches to Biosynthetic Pathways and Network Analysis
Systems biology is an approach that integrates multiple scientific disciplines to gain a comprehensive understanding of biological phenomena. nih.gov This allows for the prediction and accurate simulation of complex biological behaviors. nih.gov In the context of this compound, systems biology can be used to study the biosynthetic pathway of this compound and to analyze the complex network of interactions that regulate its production.
Past research has identified multiple levels of regulation in the pathways leading to the biosynthesis of secondary metabolites. nih.gov Global transcriptional regulators perceive various environmental cues, and this information is integrated through a complex web of signaling networks to generate the final outcome. nih.gov By adapting techniques from model systems like Saccharomyces cerevisiae, researchers can disentangle the various biological networks involved in the biosynthesis of compounds like this compound. nih.gov
Q & A
Q. What are the key structural features of 5-O-β-D-Mycaminosyltylactone, and how are they experimentally characterized?
- Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, high-resolution mass spectrometry (HRMS) for exact mass confirmation (568.3641048 g/mol ), and X-ray crystallography for 3D conformation. The β-D-mycaminose moiety is confirmed via glycosidic linkage analysis using enzymatic hydrolysis and comparative retention times in HPLC. For purity assessment, combine reversed-phase chromatography with evaporative light scattering detection (ELSD).
- Key Data :
| Technique | Parameter | Value/Outcome |
|---|---|---|
| HRMS | Exact Mass | 568.3641048 |
| NMR | Glycosidic Shift | δ 4.8–5.2 ppm (anomeric proton) |
Q. What role does 5-O-β-D-Mycaminosyltylactone play in tylosin biosynthesis?
- Methodological Answer : The compound is a key intermediate in tylosin biosynthesis, formed via glycosylation of tylactone using dTDP-α-D-mycaminose as the sugar donor. This step is catalyzed by the TylM2 glycosyltransferase in Streptomyces fradiae . Its subsequent hydroxylation by the cytochrome P450 enzyme TylHI produces 20-hydroxy-5-O-mycaminosyltylactone, requiring NADPH and oxygen .
- Key Reaction :
| Substrate | Enzyme | Product | Cofactors |
|---|---|---|---|
| Tylactone + dTDP-α-D-mycaminose | TylM2 | 5-O-β-D-Mycaminosyltylactone | dTDP released |
Q. What analytical techniques are used to quantify 5-O-β-D-Mycaminosyltylactone in microbial extracts?
- Methodological Answer : Use LC-MS/MS with a C18 column and positive ion mode for selective detection. Calibrate with synthetic standards, and validate using spike-recovery experiments in fermentation broths. For biomarker studies (e.g., in metabolomics), combine with multivariate analysis (PCA/PLS-DA) to distinguish between treatment groups, as demonstrated in tea polyphenol research .
Advanced Research Questions
Q. How can metabolic engineering optimize 5-O-β-D-Mycaminosyltylactone production in Streptomyces strains?
- Methodological Answer : Overexpress the tylM2 gene to enhance glycosylation efficiency. Knock out competing pathways (e.g., tylactone methylation) using CRISPR-Cas8. Monitor flux via <sup>13</sup>C-labeled glucose tracing to map carbon allocation. Adjust fermentation conditions (pH 7.3 , dissolved oxygen >30%) to stabilize the cationic form of the compound, which dominates at physiological pH .
Q. What strategies resolve contradictions in biosynthetic pathway data (e.g., enzyme kinetics vs. gene expression)?
- Methodological Answer : Conduct in vitro enzyme assays (e.g., TylM2 activity under varying dTDP-mycaminose concentrations) to reconcile discrepancies with in vivo transcriptomic data. Use thermodynamic modeling (ΔfG'° = 362.95 kcal/mol ) to predict pathway feasibility. Cross-validate with heterologous expression in E. coli to isolate variables.
Q. How can isotopic labeling trace the metabolic flux of 5-O-β-D-Mycaminosyltylactone in microbial systems?
- Methodological Answer : Feed <sup>13</sup>C-labeled glucose to cultures and track incorporation into the mycaminose moiety via NMR or tandem MS. Use kinetic flux profiling to quantify precursor contributions. Compare labeling patterns in wild-type vs. tylM2-knockout strains to isolate pathway-specific flux .
Data Presentation Guidelines
- Tables : Include Gibbs free energy values and reaction stoichiometry (see tables above).
- Figures : Use pathway schematics with enzyme annotations and flux arrows. For structural data, overlay NMR/HRMS spectra with reference standards.
- References : Follow journal-specific formatting (e.g., Mycologia’s single-sentence table titles ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
